Product packaging for 3-Cyclobutoxy-5-(trifluoromethyl)aniline(Cat. No.:)

3-Cyclobutoxy-5-(trifluoromethyl)aniline

Cat. No.: B12086979
M. Wt: 231.21 g/mol
InChI Key: NAGUZKFUHGKRDX-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-5-(trifluoromethyl)aniline (CAS 1556767-30-6) is a high-value chemical intermediate with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound belongs to the aniline family and features a cyclobutoxy ether group and a trifluoromethyl group on a benzene ring, a structure that is highly relevant in modern synthetic chemistry. The aniline moiety serves as a versatile building block, primarily used in the synthesis of more complex molecules . The presence of the trifluoromethyl group is of particular interest to researchers, as this group can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity. These modifications are crucial in the development of pharmaceuticals and agrochemicals . Furthermore, the cyclobutoxy group can influence the compound's conformational flexibility and serve as a key structural element in drug discovery efforts, such as in the development of C5a receptor modulators . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. As with many specialized organic compounds, researchers should handle this material with appropriate personal protective equipment and in a well-ventilated environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12F3NO B12086979 3-Cyclobutoxy-5-(trifluoromethyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-cyclobutyloxy-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)7-4-8(15)6-10(5-7)16-9-2-1-3-9/h4-6,9H,1-3,15H2

InChI Key

NAGUZKFUHGKRDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Cyclobutoxy 5 Trifluoromethyl Aniline

Retrosynthetic Analysis and Disconnection Strategies for Complex Aniline (B41778) Derivatives

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For 3-Cyclobutoxy-5-(trifluoromethyl)aniline, the primary disconnections are at the C-N bond of the aniline and the C-O bond of the cyclobutoxy ether. This approach breaks the molecule down into three key fragments: the aniline core, the trifluoromethyl group, and the cyclobutoxy moiety. The order of introduction of these fragments is crucial to ensure the correct regiochemistry.

A plausible retrosynthetic pathway would involve the formation of the cyclobutoxy ether linkage and the reduction of a nitro group to the aniline. This suggests a key intermediate such as 1-cyclobutoxy-3-nitro-5-(trifluoromethyl)benzene. This intermediate can be further disconnected to 3-nitro-5-(trifluoromethyl)phenol and a suitable cyclobutyl electrophile.

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique electronic properties it imparts. Several methods have been developed for aromatic trifluoromethylation.

One common strategy involves the halogen exchange reaction of a trichloromethyl group with antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride. Another approach is the Sandmeyer-type reaction of an aromatic diazonium salt with a trifluoromethyl source. More modern methods utilize transition-metal-catalyzed cross-coupling reactions with reagents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoromethanesulfinate (CF3SO2Na).

Table 1: Selected Methods for Aromatic Trifluoromethylation

MethodReagentsSubstrateDescription
Halogen ExchangeSbF3, HFAr-CCl3Classic method, often requiring harsh conditions.
Diazonium Salt ChemistryAr-N2+ X-, CF3- sourceAniline derivativeVersatile for introducing the CF3 group at a specific position.
Cross-CouplingAr-X (X=I, Br), TMSCF3, Cu catalystAryl halideMilder conditions and good functional group tolerance.
Radical TrifluoromethylationAr-H, CF3SO2Na, oxidantAreneDirect C-H functionalization, but can lead to regioisomeric mixtures.

The cyclobutoxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a phenoxide with a cyclobutyl halide or a cyclobutyl sulfonate ester (e.g., tosylate or mesylate). The phenoxide is generated in situ by treating the corresponding phenol (B47542) with a base such as sodium hydride or potassium carbonate. The choice of the cyclobutyl electrophile is important, with cyclobutyl bromide or cyclobutyl tosylate being common reagents. These can be prepared from cyclobutanol.

The formation of the substituted aniline core can be approached in several ways. A common strategy is the reduction of a corresponding nitroaromatic compound. ru.nl For the target molecule, this would involve the reduction of 1-cyclobutoxy-3-nitro-5-(trifluoromethyl)benzene. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid combinations (e.g., Fe/HCl, SnCl2/HCl).

Alternatively, the amino group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated aromatic ring, or through a Buchwald-Hartwig amination of an aryl halide. The timing of the introduction of the amino group (or its nitro precursor) relative to the other substituents is critical for directing the regiochemistry of subsequent reactions. For instance, the trifluoromethyl group is a meta-director in electrophilic aromatic substitution, which can be utilized to install other substituents. youtube.com

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

A key starting material for this synthesis is a benzene (B151609) ring substituted with a trifluoromethyl group at the 3-position relative to other functional groups. For example, 3-(trifluoromethyl)phenol or 3-nitro-5-(trifluoromethyl)phenol could serve as important precursors. The synthesis of 3,5-disubstituted trifluoromethylbenzene derivatives often starts from commercially available materials like 3,5-dinitrobenzotrifluoride or 3,5-bis(trifluoromethyl)aniline. researchgate.net Functional group interconversions, such as the conversion of an amino group to a hydroxyl group via a diazonium salt, are common strategies to access the desired precursors.

Cyclobutanol is the primary precursor for the cyclobutoxy moiety. There are several synthetic routes to cyclobutanol and its derivatives. One classical method is the Tiffeneau-Demjanov ring expansion of cyclopropylmethanol. More contemporary methods include the [2+2] cycloaddition of ketenes with olefins, followed by reduction of the resulting cyclobutanone. organic-chemistry.orgacs.org The synthesis of borylated cyclobutanols has also been reported as a route to functionalized cyclobutane (B1203170) derivatives. nih.gov

Once cyclobutanol is obtained, it can be converted into more reactive derivatives suitable for the Williamson ether synthesis. For example, reaction with phosphorus tribromide (PBr3) yields cyclobutyl bromide, while reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine affords cyclobutyl tosylate.

Table 2: Synthetic Approaches to Cyclobutanol Derivatives

MethodStarting MaterialsProductKey Features
Ring ExpansionCyclopropylmethanolCyclobutanolClassic method involving carbocation rearrangement.
[2+2] CycloadditionKetene, EthyleneCyclobutanoneVersatile for creating the four-membered ring, followed by reduction to cyclobutanol.
Formal [3+1] CycloadditionEpihalohydrins, 1,1-diborylalkanes3-Borylated cyclobutanolsProvides access to functionalized cyclobutanols. nih.gov

Introduction of the Amino Group to the Aromatic Ring

A prevalent and classical strategy for introducing an amino group to an aromatic ring is through the reduction of a nitro group precursor. This two-step process is often reliable for molecules stable to nitrating and reducing conditions.

The synthesis of this compound via this method would commence with the electrophilic nitration of the precursor, 1-cyclobutoxy-3-(trifluoromethyl)benzene. The directing effects of the substituents are key; the trifluoromethyl group is a meta-director and deactivating, while the cyclobutoxy group is an ortho-, para-director and activating. The position between the two existing substituents is sterically hindered, thus nitration is anticipated to occur at the C5 position, yielding 1-cyclobutoxy-5-nitro-3-(trifluoromethyl)benzene.

The subsequent step is the reduction of the nitro group to the desired primary amine. A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also a viable and cost-effective option.

Table 1: Representative Conditions for Nitro Group Reduction

Reagent/CatalystSolventConditionsComments
H₂, Pd/CMethanol or EthanolRoom Temperature, 1-4 atm H₂High yield, clean reaction, catalyst can be filtered off. chemicalbook.com
Fe, HClEthanol/WaterRefluxInexpensive, effective for many substrates.
SnCl₂·2H₂OEthanolRefluxMild conditions, good for substrates with sensitive groups.
Na₂S₂O₄THF/WaterRoom TemperatureUseful in cases where other methods fail.

Advanced Catalytic Approaches in the Synthesis of Substituted Anilines

Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods that offer milder conditions, broader substrate scope, and greater efficiency compared to classical methods. These approaches are particularly valuable for constructing complex aniline derivatives.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, has become one of the most versatile and widely used methods for forming aryl-nitrogen bonds. acs.orgnih.gov This reaction enables the synthesis of anilines from aryl halides or pseudohalides (like triflates) and an amine coupling partner. acs.orgnih.gov

For the synthesis of this compound, this would involve coupling an ammonia equivalent with 1-bromo-3-cyclobutoxy-5-(trifluoromethyl)benzene. The success of these reactions is highly dependent on the choice of the supporting ligand for the palladium catalyst. acs.org Biaryl phosphine ligands have proven to be particularly effective, accommodating a wide range of substrates, including electron-deficient aryl halides and hindered amines. The reaction typically requires a palladium precursor, a phosphine ligand, and a base. The choice of base is crucial, as the fluoroalkylaniline products can be unstable under strongly basic conditions. nih.gov Milder bases like potassium phenoxide (KOPh) have been shown to be effective in couplings involving fluoroalkylamines. nih.gov

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by the base.

Reductive Elimination: The C-N bond is formed, releasing the aniline product and regenerating the Pd(0) catalyst.

This method's broad functional group tolerance and applicability to various nitrogen nucleophiles make it a powerful tool for modern organic synthesis. nih.gov

Gold-Catalyzed Domino Reactions for Aniline Synthesis

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating C-C multiple bonds, enabling a variety of complex transformations under mild conditions. beilstein-journals.orgacs.org While not as common as palladium catalysis for direct aniline synthesis, gold-catalyzed domino or tandem reactions can construct substituted aniline rings from acyclic precursors.

These reactions often involve the intramolecular hydroamination or cycloisomerization of substrates containing both alkyne and amine functionalities. acs.org For example, gold catalysts can facilitate the cyclization of enynes or diynes, which, if appropriately functionalized with nitrogen-containing groups, can lead to aromatic amine structures. beilstein-journals.org Gold's high affinity for π-systems allows for regioselective activation, directing the cyclization pathway. beilstein-journals.org For instance, a gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction has been used to synthesize complex indole (B1671886) scaffolds from aniline derivatives. nih.gov While direct synthesis of a simple aniline like this compound via this method is less straightforward, the principles of gold catalysis offer unique pathways for constructing highly substituted or polycyclic aniline-containing structures that are not easily accessible through other means. researchgate.net

Biocatalytic Methods for Enantioselective Amine Synthesis

Biocatalysis has become a key technology for the synthesis of chiral amines, which are vital building blocks for the pharmaceutical and agrochemical industries. semanticscholar.orgd-nb.info While this compound is not chiral, the advanced techniques used in biocatalysis are central to modern amine synthesis. These methods employ enzymes to catalyze reactions with high efficiency and stereoselectivity under environmentally benign, aqueous conditions. nih.gov

Key enzyme classes used for chiral amine synthesis include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde acceptor, producing a chiral amine with high enantiomeric excess. nih.gov Protein engineering has expanded the substrate scope of transaminases to include bulky and aromatic substrates. nih.gov

Monoamine Oxidases (MAOs): Engineered MAOs are used in deracemization processes, where they selectively oxidize one enantiomer of a racemic amine, which is then non-selectively reduced back to the racemate, allowing for the accumulation of the desired enantiomer. semanticscholar.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the enantioselective reduction of prochiral imines to chiral amines using a cofactor like NAD(P)H. d-nb.info

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones to produce chiral amines, using ammonia as the amine source. nih.gov

Recent advances have also explored the use of engineered hemoproteins, such as myoglobin, for asymmetric carbene N-H insertion reactions to form C-N bonds, paving the way for new biocatalytic strategies in amine synthesis. rochester.eduacs.org

Novel Synthetic Routes for Structurally Related Chemical Compounds

The development of novel synthetic routes often focuses on improving efficiency, safety, and environmental impact. For aniline derivatives, this includes exploring green chemistry principles and innovative bond-forming strategies.

Green Chemistry Protocols for Aniline Derivatization

Green chemistry aims to reduce the environmental impact of chemical processes. For aniline derivatization, this involves several strategies to create more sustainable protocols. One of the core principles is the avoidance of unnecessary derivatization where possible. researchgate.net When derivatization is necessary, greener approaches are favored.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-derived solvents.

Alternative Energy Sources: Utilizing microwave or ultrasound irradiation to accelerate reactions, often leading to shorter reaction times and reduced energy consumption.

Catalysis: Employing catalysts (including biocatalysts) to perform reactions more efficiently and with less waste compared to stoichiometric reagents. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

For example, the direct amination of anilines using hypervalent iodine-mediated dearomatized phenolate intermediates represents a novel strategy that enables C(aryl)-NH₂ bond cleavage and reconstruction under mild conditions, avoiding harsh preactivation steps. acs.org Such methods expand the toolkit for late-stage functionalization and derivatization of complex molecules in a more efficient manner.

Multicomponent Reaction Strategies for Molecular Complexity

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the initial reactants. frontiersin.orgnih.gov This approach is highly valued in modern organic synthesis for its efficiency, atom economy, and ability to rapidly generate complex molecular architectures from simple precursors. nih.govmdpi.com

While the reviewed scientific literature does not describe a specific multicomponent reaction for the direct, one-pot synthesis of this compound, this class of reaction is frequently employed for the synthesis of structurally diverse aniline derivatives and for using anilines as foundational scaffolds. For instance, trifluoromethyl-substituted anilines are valuable components in powerful MCRs like the Povarov reaction, which combines an aniline, an aldehyde, and a dienophile to produce complex tetrahydroquinolines. nih.gov

A hypothetical MCR approach for generating derivatives from this compound could involve its use as the amine component. By reacting it with an aldehyde and an isocyanide in a Ugi four-component reaction, for example, complex peptide-like structures could be assembled in a single step, demonstrating the power of MCRs to build upon the core aniline structure. The principles of MCRs suggest that such strategies hold potential for the efficient diversification of molecules based on the this compound template.

Reductive Amination Strategies for Amine Formation

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines. The reaction proceeds by the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org This method is a cornerstone of pharmaceutical chemistry, with estimates suggesting it is used in at least a quarter of all C-N bond-forming reactions in the industry. researchgate.net

Commonly employed reducing agents for this transformation are selected for their ability to selectively reduce the imine intermediate in the presence of the starting carbonyl compound. These include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. masterorganicchemistry.comwikipedia.org

A direct synthesis of the primary aromatic amine this compound itself via reductive amination from a corresponding carbonyl precursor is not a conventional synthetic route. However, this strategy is highly relevant for the further functionalization of the target molecule. This compound can serve as the amine component in a reductive amination reaction with a wide array of aldehydes and ketones to produce a diverse library of more complex secondary amines. Research has demonstrated the robustness of reductive amination in coupling various substituted anilines with aldehyde intermediates to achieve target molecules in very good yields. nih.gov This highlights the potential of using this compound as a key building block in the synthesis of more elaborate chemical entities.

Spectroscopic and Structural Characterization of 3 Cyclobutoxy 5 Trifluoromethyl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Cyclobutoxy-5-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy offers detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the precise assignment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.5 - 7.5 m
NH₂ 3.5 - 4.5 br s
O-CH (cyclobutyl) 4.5 - 5.0 m

Note: This table is based on predicted values from analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

The carbon attached to the trifluoromethyl group is expected to show a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will have signals in the downfield region (typically 100-160 ppm), with the carbon attached to the nitrogen of the amine group and the oxygen of the cyclobutoxy group appearing at lower fields. The carbons of the cyclobutoxy group will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-CF₃ 120 - 130 (q)
Aromatic C-NH₂ 145 - 155
Aromatic C-O 155 - 165
Aromatic CH 100 - 120
CF₃ 120 - 130 (q)
O-CH (cyclobutyl) 70 - 80

Note: This table is based on predicted values from analogous compounds and general NMR principles. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl (CF₃) group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group, which is influenced by the substituents on the aromatic ring. The sensitivity of the ¹⁹F chemical shift to the local environment makes it a valuable tool for studying molecular interactions and conformational changes. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed around 1250-1350 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be seen in the 1450-1600 cm⁻¹ range. The C-O stretching of the cyclobutoxy ether linkage would likely be present in the 1000-1300 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Symmetric & Asymmetric Stretch 3300 - 3500
Aromatic C-H Stretch > 3000
C-F Stretch 1100 - 1300
C=C (Aromatic) Stretch 1450 - 1600
C-N Stretch 1250 - 1350

Note: This table is based on characteristic vibrational frequencies for the respective functional groups. Actual experimental values may vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would also show characteristic peaks. The symmetric vibrations of the aromatic ring and the C-C bonds of the cyclobutane (B1203170) ring would likely produce strong Raman signals. The trifluoromethyl group would also have characteristic Raman active modes. For a related compound, 3-Bromo-5-(trifluoromethyl)aniline (B1272211), FT-Raman data has been reported, providing a basis for predicting the spectrum of the target molecule. nih.gov

Electronic Absorption Spectroscopy for Chromophoric Analysis

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is instrumental in analyzing the chromophoric system of this compound. The molecule's structure, featuring an aniline (B41778) ring substituted with a cyclobutoxy group and a trifluoromethyl group, gives rise to characteristic electronic transitions.

The UV-Vis spectrum of an aromatic compound like this compound is dominated by electronic transitions involving the π-electron system of the benzene (B151609) ring and the non-bonding electrons of the aniline's amino group. slideshare.netyoutube.com The primary transitions observed are π → π* and n → π*. slideshare.netlibretexts.orgresearchgate.net

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. libretexts.org For aniline itself, these transitions are observed around 230 nm and 280 nm. The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λmax), a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift.

The n → π* transition involves the promotion of a non-bonding electron from the nitrogen atom of the amino group to a π* antibonding orbital of the aromatic ring. libretexts.orgresearchgate.net These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. researchgate.net

In this compound, the cyclobutoxy group acts as an electron-donating group (auxochrome) through its ether linkage, which can lead to a bathochromic shift of the π → π* and n → π* transitions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which can also influence the electronic transitions, often leading to a more complex spectral profile. The interplay of these two groups at the meta positions relative to the amino group dictates the precise λmax values.

Table 1: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
π → π~240-250High
π → π~290-300Moderate
n → π*~330-350Low

Note: The values in this table are predicted based on the spectroscopic behavior of similar substituted anilines and have not been experimentally verified for this specific compound.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. The molecular formula of this compound is C11H12F3NO, which corresponds to a monoisotopic mass of approximately 247.0871 g/mol .

Under electron impact (EI) ionization, the molecule will form a molecular ion (M+•), which will then undergo a series of fragmentation reactions. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. For this compound, key fragmentation pathways would likely involve the cleavage of the cyclobutoxy and trifluoromethyl substituents.

Common fragmentation patterns for trifluoromethyl-substituted aromatic compounds include the loss of the CF3 radical or a CF2 moiety. fluorine1.ru The ether linkage of the cyclobutoxy group is also susceptible to cleavage. The fragmentation of the aniline moiety itself can lead to characteristic ions. arkat-usa.orgresearchgate.net A study on impurities in the related compound 3-bromo-5-(trifluoromethyl)aniline showed that a likely fragmentation involves the loss of a bromine atom. srce.hr This suggests that the loss of substituents from the aromatic ring is a favored fragmentation pathway.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonDescription
247[C11H12F3NO]+•Molecular Ion (M+•)
191[C7H5F3NO]+•Loss of cyclobutene (B1205218) (C4H6)
178[C11H12NO]+Loss of CF3 radical
146[C7H5NO]+•Loss of CF3 and cyclobutene

Note: These m/z values are predicted based on the structure of the compound and general fragmentation rules in mass spectrometry. kobv.de

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of the current date, there is no publicly available X-ray crystallographic data for this compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If single crystals of this compound were to be grown and analyzed, this technique would provide invaluable information regarding its solid-state conformation.

A crystallographic study would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed analysis of the geometry of the cyclobutoxy ring, the orientation of the trifluoromethyl group relative to the aromatic plane, and the planarity of the aniline moiety. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the macroscopic properties of the solid. While X-ray data is not available for the title compound, studies on other trifluoromethyl-containing complexes have demonstrated the utility of this technique in confirming molecular structure and understanding intermolecular forces. nih.govmdpi.com

Computational and Theoretical Investigations of 3 Cyclobutoxy 5 Trifluoromethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic characteristics. For 3-Cyclobutoxy-5-(trifluoromethyl)aniline, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is also essential, particularly due to the flexible cyclobutoxy group. Different spatial orientations of the cyclobutyl ring relative to the aniline (B41778) ring can lead to various conformers with distinct energy levels. Computational methods can identify the most stable conformer, which is crucial for understanding the molecule's behavior.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-NData not available
C-OData not available
C-CF3Data not available
C-N-HData not available
C-O-CData not available
C-C-O-C

Note: Specific computational data for this compound is not publicly available. This table serves as a template for how such data would be presented.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the electron-withdrawing trifluoromethyl group and the electron-donating cyclobutoxy and amino groups will significantly influence the energies of the frontier orbitals. DFT calculations can precisely determine these energies and the resulting HOMO-LUMO gap, providing insights into the molecule's electronic behavior and reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Calculated at B3LYP/6-311++G(d,p) level)

PropertyEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: Specific computational data for this compound is not publicly available. This table illustrates how FMO data would be displayed.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the cyclobutoxy group, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the regions near the electron-withdrawing trifluoromethyl group would exhibit positive potential, indicating sites for nucleophilic attack. nih.gov

Mulliken Charge Analysis and Electronic Charge Distribution

In this compound, the strongly electronegative fluorine atoms of the trifluoromethyl group would be expected to have significant negative charges. The nitrogen and oxygen atoms would also carry negative charges, while the carbon atom attached to the trifluoromethyl group and the hydrogen atoms of the amino group would likely have positive charges.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound (Calculated at B3LYP/6-311++G(d,p) level)

AtomMulliken Charge (a.u.)
N (amino)Data not available
O (cyclobutoxy)Data not available
C (of CF3)Data not available
F (average of CF3)Data not available
C1 (aromatic, attached to N)Data not available
C3 (aromatic, attached to O)Data not available
C5 (aromatic, attached to CF3)Data not available

Note: Specific computational data for this compound is not publicly available. This table is a representative example of how Mulliken charge data would be presented.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, such as its vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical predictions are invaluable for interpreting and assigning experimental spectra. By calculating the vibrational frequencies and NMR chemical shifts, a strong correlation can often be established between theoretical and experimental data, confirming the molecular structure. For instance, theoretical calculations have been successfully used to interpret the vibrational spectra of similar molecules like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline. researchgate.net

Mechanistic Studies of Reactions Involving the Compound through Computational Modeling

For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies can help to understand the role of the substituents in influencing the reaction rate and regioselectivity. For example, computational analysis can shed light on the stability of intermediates and the energy barriers of transition states in reactions like amination. rsc.org

Transition State Analysis and Reaction Pathway Elucidation

A comprehensive search of chemical databases and scientific journals did not yield any studies that specifically detail the transition state analysis for the synthetic pathways leading to this compound.

Transition state analysis is a critical aspect of computational chemistry that allows for the identification of the highest energy point along a reaction coordinate, known as the transition state. This analysis provides invaluable insights into the feasibility and mechanism of a chemical reaction. For the synthesis of this compound, such an analysis would be instrumental in understanding the formation of the cyclobutoxy ether linkage and the influence of the trifluoromethyl group on the reaction energetics.

Hypothetically, the synthesis could proceed via a Williamson ether synthesis, involving the reaction of 3-hydroxy-5-(trifluoromethyl)aniline with a cyclobutyl halide, or through a Buchwald-Hartwig amination of a corresponding 3-cyclobutoxy-5-(trifluoromethyl)aryl halide. Computational studies on analogous systems suggest that these reactions proceed through well-defined transition states. However, without specific research on this compound, any discussion of its specific transition states would be purely speculative.

Energy Profiles of Key Synthetic Transformations

Similarly, a detailed energy profile for the key synthetic transformations involved in the production of this compound is not available in the current scientific literature.

An energy profile, or reaction coordinate diagram, maps the energy of a system as it progresses from reactants to products, passing through any intermediates and transition states. This profile provides quantitative data on activation energies and reaction enthalpies, which are crucial for optimizing reaction conditions and understanding reaction kinetics.

For the synthesis of this compound, computational studies would be required to calculate the energy of reactants, intermediates, transition states, and products for the plausible synthetic routes. This would allow for a comparison of different pathways and the identification of the most energetically favorable route. The lack of such published data prevents a detailed discussion and the creation of data tables as requested.

Chemical Reactivity and Derivatization of 3 Cyclobutoxy 5 Trifluoromethyl Aniline

Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the amino group attached to the phenyl ring, is the most reactive site for many chemical transformations.

The benzene (B151609) ring of 3-Cyclobutoxy-5-(trifluoromethyl)aniline is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the strongly activating amino group and the moderately activating cyclobutoxy group. byjus.comyoutube.com These groups donate electron density into the ring through resonance, increasing its nucleophilicity. youtube.comorganicchemistrytutor.com Conversely, the trifluoromethyl group is a powerful deactivating group, withdrawing electron density from the ring through a strong inductive effect. youtube.commdpi.com

The directing effect of each substituent determines the position of electrophilic attack. Activating groups are ortho, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. youtube.comyoutube.com In this molecule, the directing effects are as follows:

Amino group (-NH₂): Strongly activating, directs to positions 2, 4, and 6.

Cyclobutoxy group (-OC₄H₇): Activating, directs to positions 2, 4, and 6.

Trifluoromethyl group (-CF₃): Strongly deactivating, directs to positions 2, 4, and 6 (meta to itself).

The powerful ortho, para-directing influence of the amino group is the dominant factor. The cyclobutoxy group reinforces this direction. Therefore, electrophiles will preferentially attack the positions ortho and para to the amino group.

Table 1: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

PositionRelation to -NH₂Relation to -OC₄H₇Relation to -CF₃Predicted Reactivity
2 orthoorthometaHighly Favored
4 paraparametaHighly Favored
6 orthometaorthoLess Favored (Steric hindrance from -CF₃)

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water would likely lead to poly-substitution at the highly activated 2- and 4-positions, a common outcome for highly activated anilines. byjus.com To achieve mono-substitution, the reactivity of the amino group can be tempered by converting it to an amide (acetanilide) prior to halogenation. chemistrysteps.com

Nitration: Direct nitration with a mixture of nitric and sulfuric acid is often problematic for anilines, as the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺). This ion is a meta-director and deactivates the ring. chemistrysteps.com A common strategy to avoid this is to first acetylate the amine, perform the nitration (which will be directed to the para position due to the bulk of the acetyl group), and then hydrolyze the amide back to the amine. chemistrysteps.com

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating yields p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com A similar outcome would be expected for this compound, with substitution occurring at the 4-position.

The primary amino group is a versatile handle for a wide range of chemical derivatizations.

Diazotization and Sandmeyer Reactions: The primary aromatic amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. libretexts.org This reaction is known as diazotization. acs.org The resulting aryldiazonium salt is a valuable intermediate that can be replaced by a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. nih.govbyjus.comorganic-chemistry.org This allows for the introduction of groups that are otherwise difficult to install directly on the aromatic ring. organic-chemistry.org

With CuCl or CuBr, the corresponding aryl chloride or aryl bromide is formed. masterorganicchemistry.com

With CuCN, an aryl nitrile (benzonitrile derivative) is produced. libretexts.org

With KI, an aryl iodide is formed without the need for a copper catalyst. organic-chemistry.org

Heating the diazonium salt in water yields a phenol (B47542). google.com

A Sandmeyer-type trifluoromethylation is also possible using specific reagents like trifluoromethylsilver (AgCF₃) or Umemoto's reagent with copper. nih.govacs.org

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-[3-Cyclobutoxy-5-(trifluoromethyl)phenyl]acetamide. This is a common strategy to protect the amino group or reduce its activating influence during other reactions. chemistrysteps.com

N-Alkylation: The amino group can be alkylated using alkyl halides, though this reaction can be difficult to control and may lead to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. More controlled N-alkylation can be achieved through reductive amination or specialized catalytic methods using alcohols as alkylating agents. nih.govrsc.orgorganic-chemistry.orgrsc.org

Table 2: Selected Transformations of the Amino Group

Reaction TypeReagentsProduct Functional Group
DiazotizationNaNO₂, HCl (0-5 °C)Diazonium Salt (-N₂⁺Cl⁻)
Sandmeyer (Halogenation)Aryl Diazonium Salt, CuCl/CuBrAryl Chloride/Bromide (-Cl/-Br)
Sandmeyer (Cyanation)Aryl Diazonium Salt, CuCNAryl Nitrile (-CN)
Hydrolysis of Diazonium SaltAryl Diazonium Salt, H₂O, HeatPhenol (-OH)
AcylationAcetic Anhydride or Acetyl ChlorideAmide (-NHCOCH₃)
N-AlkylationAlkyl Halide or Reductive AminationSecondary/Tertiary Amine

Reactions of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is renowned for its exceptional chemical and thermal stability. mdpi.com This stability arises from the great strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. mdpi.comnih.gov Consequently, the -CF₃ group is inert under most standard reaction conditions, including those used for electrophilic aromatic substitution, acylation, and mild acidic or basic hydrolysis. tcichemicals.com It is also highly resistant to metabolic degradation, a property frequently exploited in medicinal chemistry. mdpi.com While methods for the selective transformation of a C-F bond within an aromatic trifluoromethyl group exist, they require specific substrates (e.g., those with an ortho-hydrosilyl group) or specialized palladium-based catalytic systems and are not considered general reactions. tcichemicals.comacs.orgnih.govresearchgate.net

The trifluoromethyl group exerts a powerful influence on the reactivity of the aromatic ring. Due to the high electronegativity of the three fluorine atoms, the -CF₃ group is strongly electron-withdrawing, primarily through an inductive effect (-I effect). tcichemicals.comwikipedia.org This has two major consequences for electrophilic aromatic substitution:

Deactivation of the Ring: By withdrawing electron density, the -CF₃ group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. youtube.commdpi.com This deactivating effect is opposed by the activating amino and cyclobutoxy groups in the target molecule.

Meta-Directing Effect: The -CF₃ group directs incoming electrophiles to the meta position. This can be explained by examining the resonance structures of the cationic intermediates (arenium ions or σ-complexes) formed during electrophilic attack. Attack at the ortho or para positions places a positive charge on the carbon atom directly attached to the -CF₃ group. This is a highly destabilized arrangement due to the powerful inductive electron withdrawal of the adjacent -CF₃ group. In contrast, meta attack avoids placing the positive charge on this carbon, resulting in a more stable intermediate. youtube.com

Reactions of the Cyclobutoxy Moiety

The cyclobutoxy group is an aryl alkyl ether. Ethers are generally quite stable and unreactive. libretexts.org However, the C-O bond of an ether can be cleaved under forcing conditions, typically with strong acids like HBr or HI at elevated temperatures. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com

In the case of an aryl alkyl ether like this compound, the cleavage will occur exclusively at the alkyl-oxygen bond (cyclobutyl-O bond) and not the aryl-oxygen bond. The carbon of the benzene ring is sp²-hybridized, and the C(aryl)-O bond is stronger and less susceptible to nucleophilic attack. libretexts.orgyoutube.com

The reaction proceeds via protonation of the ether oxygen by the strong acid, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻). The attack occurs at the less sterically hindered carbon of the protonated ether, which in this case is the carbon of the cyclobutyl ring. This SN2 reaction would displace the phenol as a leaving group, yielding two products: 3-amino-5-(trifluoromethyl)phenol (B2728932) and a cyclobutyl halide (e.g., cyclobutyl bromide or iodide). libretexts.org

Chemical Transformations of the Cyclobutane (B1203170) Ring System

The chemical reactivity of the cyclobutane ring in this compound is influenced by its inherent ring strain. While specific studies on the chemical transformations of the cyclobutane moiety in this particular molecule are not extensively documented in publicly available scientific literature, the reactivity can be inferred from the established principles of cyclobutane chemistry. Generally, the four-membered ring can undergo reactions that lead to ring-opening or rearrangement, driven by the release of ring strain.

Transformations of the cyclobutane ring typically require energetic conditions or specific reagents to overcome the activation barrier. Potential reactions could include:

Hydrogenolysis: Catalytic hydrogenation with a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen pressure can lead to the cleavage of the C-C bonds within the cyclobutane ring. This would result in the formation of a linear butyl group attached to the ether oxygen, yielding 3-(n-butoxy)-5-(trifluoromethyl)aniline or related isomers depending on the regioselectivity of the cleavage.

Acid-Catalyzed Rearrangement: In the presence of strong acids, the cyclobutane ring can undergo rearrangement to form more stable carbocation intermediates, potentially leading to cyclopentyl or other cyclic or acyclic structures. The specific outcome would be highly dependent on the reaction conditions and the nature of the acid catalyst.

Radical Reactions: Reactions involving radical initiators could lead to the opening of the cyclobutane ring. For instance, radical bromination could potentially yield a brominated, ring-opened product.

It is important to note that the presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the aniline ring can influence the reactivity of the entire molecule, including the stability and reactivity of the cyclobutoxy substituent. However, without specific experimental data, these remain theoretical possibilities based on the known reactivity of similar structures.

Interactive Data Table: Plausible Transformations of the Cyclobutane Ring

TransformationReagents and ConditionsPotential Product(s)Notes
HydrogenolysisH₂, Pd/C or PtO₂3-(n-Butoxy)-5-(trifluoromethyl)anilineCleavage of the cyclobutane ring to form a linear alkyl chain.
Acid-Catalyzed RearrangementStrong acid (e.g., H₂SO₄)Isomeric products with rearranged carbon skeletonsProduct distribution would depend on carbocation stability.
Radical-Initiated OpeningRadical initiator (e.g., AIBN), Halogen sourceHalogenated, ring-opened productsReaction would proceed via radical intermediates.

Functional Group Interconversions Involving the Ether Linkage

The ether linkage in this compound represents another site for potential chemical modification. The cleavage of aryl ethers is a well-established transformation in organic synthesis, although it often requires harsh conditions.

Ether Cleavage: The carbon-oxygen bond of the ether can be cleaved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. This reaction would lead to the formation of 3-hydroxy-5-(trifluoromethyl)aniline (a phenol) and a cyclobutyl halide (e.g., cyclobutyl bromide or iodide). The mechanism proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl ethers and often allow for milder reaction conditions compared to strong protic acids. Treatment of this compound with BBr₃ would be expected to yield 3-hydroxy-5-(trifluoromethyl)aniline and cyclobutyl bromide.

The reactivity of the ether linkage is influenced by the electronic properties of the aromatic ring. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can affect the electron density on the ether oxygen and potentially influence the conditions required for cleavage.

Interactive Data Table: Functional Group Interconversions of the Ether Linkage

TransformationReagents and ConditionsMajor ProductsNotes
Acid-Catalyzed CleavageHBr or HI, heat3-Hydroxy-5-(trifluoromethyl)aniline, Cyclobutyl halideA standard method for aryl ether cleavage.
Lewis Acid-Mediated CleavageBBr₃3-Hydroxy-5-(trifluoromethyl)aniline, Cyclobutyl bromideOften proceeds under milder conditions than protic acids.

It is crucial to reiterate that the specific experimental details and outcomes for these reactions on this compound would need to be determined empirically. The information presented is based on the general principles of organic reactivity for the functional groups present in the molecule.

Applications of 3 Cyclobutoxy 5 Trifluoromethyl Aniline in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

3-Cyclobutoxy-5-(trifluoromethyl)aniline is recognized as a key intermediate, or building block, for constructing more complex molecular architectures. bldpharm.com The presence of the reactive amine group, coupled with the property-modulating trifluoromethyl and cyclobutoxy groups, makes it an ideal starting point for multi-step syntheses.

The development of novel heterocyclic compounds is a major focus in medicinal chemistry and materials science. Trifluoromethyl-substituted anilines are frequently employed in the synthesis of these systems. For instance, trifluoromethyl anilines have been successfully used as reactants in the synthesis of complex heterocyclic structures such as 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] beilstein-journals.orgbldpharm.combenzothiazinium chloride, a compound with demonstrated anticancer properties. mdpi.com In this synthesis, the aniline (B41778) derivative is a critical component that forms part of the final tetracyclic ring system. mdpi.com

Furthermore, substituted anilines are key components in multi-component reactions designed to build complex molecular frameworks in a single pot. beilstein-journals.org While electron-deficient anilines can sometimes result in lower reaction yields, their incorporation is crucial for accessing specific, highly functionalized meta-hetarylaniline motifs that are prevalent in bioactive molecules. beilstein-journals.org The amine group of this compound can readily participate in condensation and cyclization reactions, making it a suitable precursor for a variety of heterocyclic scaffolds, including pyrazoles, quinolines, and benzothiazines. mdpi.comnih.gov The trifluoromethyl group often enhances the biological activity of the resulting heterocycle, while the cyclobutoxy group can be used to fine-tune physical properties like solubility and receptor binding. nih.govdomainex.co.uk

The introduction of fluorine into organic molecules can dramatically alter their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (–CF3) is one of the most important fluorine-containing motifs in medicinal chemistry. nih.gov Compounds like this compound are classified as essential fluorinated building blocks for chemical synthesis. bldpharm.combldpharm.com

As an intermediate, it provides a reliable method for incorporating the 3-cyclobutoxy-5-(trifluoromethyl)phenyl moiety into larger, more complex structures. This is particularly valuable in the development of new pharmaceuticals and agrochemicals, where fluorinated scaffolds are often required to achieve the desired level of efficacy and pharmacokinetic profile. nih.gov The synthesis of potent growth inhibitors of drug-resistant bacteria, for example, has utilized 3,5-bis(trifluoromethyl)phenyl substituted moieties to great effect. nih.gov Similarly, this compound serves as a ready-made scaffold for creating new generations of fluorinated compounds through reactions like acylation, alkylation, or diazotization of its amine group.

Strategies for Isosteric Replacement and Bioisosteric Analogues in Molecular Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. cambridgemedchemconsulting.com The goal is to optimize a molecule's properties, such as enhancing potency, improving metabolic stability, or reducing toxicity. nih.govcambridgemedchemconsulting.com The trifluoromethyl (CF3) group is a well-established bioisostere for several other chemical groups.

Research has shown that a CF3 group can successfully replace an aliphatic nitro group (NO2), leading to compounds with greater potency and improved in vitro metabolic stability. nih.gov This makes this compound a valuable starting material for designing analogues of nitro-containing compounds. The cyclobutoxy group itself can be considered a bioisostere for other functionalities, with cyclobutyl groups known to improve pharmacokinetic properties and receptor complementarity. domainex.co.uk

The choice of a bioisosteric replacement can lead to surprising results in structure-activity relationship (SAR) studies. For example, a comparative study of p97 ATPase inhibitors examined the replacement of a CF3 group with other substituents, including a pentafluorosulfanyl (SF5) group. The results, summarized in the table below, showed that the SF5-analogue was significantly less active, highlighting that both steric and electronic features contribute to inhibitory activity in complex ways. nih.gov

Table 1: Biochemical Activities of Bioisosteric p97 Inhibitors

Compound/R-group p97-ADPGlo IC50 [μM]
CF3 4.7
SF5 21.5
NO2 0.05
CH3 0.24
OCH3 0.71
OCF3 3.8

This table is adapted from a study on indole (B1671886) inhibitors of p97 and illustrates how bioisosteric replacement of a CF3 group can significantly alter biochemical activity. nih.gov

This demonstrates that while this compound provides a robust scaffold, the strategic replacement of its functional groups with various bioisosteres is a key strategy for fine-tuning molecular properties and optimizing for a specific biological target. nih.gov

Utility in the Development of Specialty Chemicals and Materials

Beyond pharmaceuticals, this compound is a precursor for a range of specialty chemicals and high-performance materials where its unique substituents impart desirable properties.

The aniline functionality allows this compound to be incorporated into various polymer backbones, such as polyamides, polyimides, and polyurethanes, through polymerization reactions. The inclusion of the trifluoromethyl group can significantly enhance the properties of the resulting polymers, contributing to increased thermal stability, chemical resistance, and hydrophobicity, while also lowering the material's surface energy and refractive index. The cyclobutoxy group can further modify the polymer's physical characteristics, such as its glass transition temperature and mechanical flexibility. These properties are highly desirable for advanced applications, including the manufacturing of specialty coatings, high-performance films, and materials for electronic and optical devices. bldpharm.com

Substituted anilines are fundamental intermediates in the colorant industry. They are often used as coupling components or diazo components in the synthesis of azo dyes, which represent the largest class of commercial colorants. The specific substituents on the aniline ring determine the final color, as well as critical performance properties like lightfastness, thermal stability, and solubility in different media.

The trifluoromethyl group in this compound can act as a strong electron-withdrawing group, which can shift the absorption spectrum of a dye molecule, often leading to brighter and deeper colors. Furthermore, the presence of fluorine is known to increase the photostability and chemical resistance of pigments. The cyclobutoxy group can be used to modulate the pigment's solubility and affinity for specific substrates. Consequently, this compound is a valuable intermediate for creating novel, high-performance dyes and organic pigments for use in textiles, inks, paints, and plastics. bldpharm.com

Table of Mentioned Compounds

Compound Name
This compound
4-Trifluoromethylaniline
5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b] beilstein-journals.orgbldpharm.combenzothiazinium chloride
3',5'-Bis(trifluoromethyl)acetophenone
4-Hydrazinobenzoic acid
3,5-Bis(trifluoromethyl)aniline
3-Bromo-5-(trifluoromethyl)aniline (B1272211)
2,5-Bis(trifluoromethyl)aniline

Based on a thorough review of available scientific literature and patent databases, no specific information has been found regarding the application of This compound as a synthetic intermediate in agrochemical development. Extensive searches did not yield any documented instances of this particular compound being utilized in the synthesis of insecticides, fungicides, or herbicides.

Therefore, it is not possible to construct an article that adheres to the provided outline, as the foundational data and research findings on this specific subject appear to be non-existent in the public domain. While the broader class of trifluoromethyl anilines is significant in agrochemical synthesis, the role of this compound itself is not described in the retrieved sources.

Q & A

Q. What are the optimal synthetic routes for preparing 3-cyclobutoxy-5-(trifluoromethyl)aniline, and how do functional group compatibilities influence reaction design?

  • Methodological Answer : A multi-step synthesis is typically employed. For example, nitration of a precursor like 3-cyclobutoxy-5-(trifluoromethyl)benzene under controlled temperatures (-20°C to +80°C) can introduce a nitro group, followed by catalytic hydrogenation (e.g., H₂/Pd/C) to reduce the nitro group to an amine . The trifluoromethyl group’s electron-withdrawing nature necessitates careful selection of reducing agents to avoid side reactions. Purification via C18 reverse-phase chromatography (acetonitrile/water with 0.03% formic acid) ensures high yield and purity .

Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be applied to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120-125 ppm in ¹³C NMR, while the cyclobutoxy protons exhibit splitting patterns due to restricted rotation .
  • FT-IR : Stretching vibrations for -NH₂ (3350–3450 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups. The absence of nitro (-NO₂) peaks post-reduction validates synthesis success .
  • UV-Vis : Conjugation between the aromatic ring and substituents (e.g., -CF₃) shifts absorption maxima; TD-DFT calculations can correlate experimental spectra with electronic transitions .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, catalysts) influence the regioselective introduction of the cyclobutoxy group in this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing intermediates. Catalysts like tetrakis(triphenylphosphine)palladium(0) improve coupling efficiency in multi-step reactions . Contradictions in yield (e.g., 60–85%) may arise from competing pathways; kinetic studies using LC-MS can identify byproducts and optimize conditions .

Q. What computational approaches (e.g., DFT, NBO analysis) are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT : HOMO-LUMO gaps quantify electron delocalization; trifluoromethyl groups lower HOMO energy, increasing oxidative stability .
  • NBO Analysis : Hyperconjugation between the cyclobutoxy oxygen lone pairs and the aromatic ring stabilizes the structure, affecting reaction sites .
  • Molecular Dynamics : Simulates solvent effects on reaction pathways, aiding in solvent selection for synthesis .

Q. How can discrepancies in bioactivity data (e.g., metabolic stability vs. toxicity) be resolved for derivatives of this compound?

  • Methodological Answer :
  • Metabolic Stability : In vitro assays (e.g., microsomal incubation) measure half-life (t₁/₂) to assess -CF₃’s impact on degradation resistance .
  • Toxicity : Acute toxicity (LD₅₀) studies in model organisms differentiate between intrinsic compound toxicity and metabolite-driven effects. Cross-referencing with structural analogs (e.g., 4-fluoro-3-(trifluoromethyl)aniline) clarifies substituent-specific risks .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Use activated charcoal if ingested .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies, and how can this be addressed experimentally?

  • Methodological Answer : Variations may stem from impurities (e.g., residual solvents) or polymorphic forms. Recrystallization in hexane/ethyl acetate (1:3) followed by differential scanning calorimetry (DSC) ensures phase purity. Cross-validate with HPLC (≥99% purity threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.